molecular formula C28H24Cl2N4O3 B295444 1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Numéro de catalogue: B295444
Poids moléculaire: 535.4 g/mol
Clé InChI: WRWPEVDMLYQKNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a small molecule inhibitor that has been developed as a potential anticancer drug. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors and has shown promising results in preclinical studies.

Mécanisme D'action

1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of PARP enzymes, which are involved in DNA repair. Cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA genes, are particularly sensitive to PARP inhibition. This compound induces DNA damage and prevents cancer cells from repairing the damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to modulate the immune system, leading to increased anti-tumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water and organic solvents. It has also been extensively studied in preclinical models, providing a wealth of data on its efficacy and mechanism of action. However, this compound has some limitations, including its selectivity for PARP enzymes, which may limit its efficacy in some cancer types. It also has a short half-life in vivo, which may require frequent dosing in clinical trials.

Orientations Futures

There are several future directions for research on 1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of combination therapies that target multiple pathways involved in DNA repair. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which may improve patient selection for clinical trials. Finally, the development of more potent and selective PARP inhibitors may improve the efficacy of this class of drugs in cancer treatment.

Méthodes De Synthèse

The synthesis of 1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the reaction of 4-chlorobenzylamine with 3,4-dimethylphenol, followed by the reaction of the resulting intermediate with 3-methylxanthine. The final product is obtained by the reaction of the resulting intermediate with phosgene. The synthesis method has been optimized to obtain a high yield and purity of the product.

Applications De Recherche Scientifique

1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a single agent or in combination with other chemotherapy drugs. This compound has been shown to be effective against a wide range of cancer types, including breast, ovarian, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy.

Propriétés

Formule moléculaire

C28H24Cl2N4O3

Poids moléculaire

535.4 g/mol

Nom IUPAC

1,7-bis[(4-chlorophenyl)methyl]-8-(3,4-dimethylphenoxy)-3-methylpurine-2,6-dione

InChI

InChI=1S/C28H24Cl2N4O3/c1-17-4-13-23(14-18(17)2)37-27-31-25-24(33(27)15-19-5-9-21(29)10-6-19)26(35)34(28(36)32(25)3)16-20-7-11-22(30)12-8-20/h4-14H,15-16H2,1-3H3

Clé InChI

WRWPEVDMLYQKNJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)CC5=CC=C(C=C5)Cl)C

SMILES canonique

CC1=C(C=C(C=C1)OC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)CC5=CC=C(C=C5)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.